5-O-Demethyl-28-hydroxy-Avermectin A1a
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Overview
Description
5-O-Demethyl-28-hydroxy-Avermectin A1a: is a derivative of Avermectin B1a, a compound known for its potent antiparasitic properties. This compound is a semi-synthetic derivative of Abamectin and is often used in scientific research due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a typically involves the demethylation of Avermectin B1a. This process can be achieved through various chemical reactions, including the use of demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing advanced techniques to ensure high purity and yield. The process is carefully monitored to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-O-Demethyl-28-hydroxy-Avermectin A1a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-O-Demethyl-28-hydroxy-Avermectin A1a has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in various chemical analyses and studies.
Biology: Investigated for its potential biological activities, including antiparasitic and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections and viral diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-O-Demethyl-28-hydroxy-Avermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate neurons. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . This mechanism is similar to that of its parent compound, Avermectin B1a .
Comparison with Similar Compounds
Avermectin B1a: The parent compound from which 5-O-Demethyl-28-hydroxy-Avermectin A1a is derived.
Ivermectin: A well-known derivative of Avermectin B1a, widely used for its antiparasitic properties.
Abamectin: Another derivative of Avermectin, used primarily in agriculture
Uniqueness: Its ability to inhibit SARS-CoV-2 in vitro highlights its potential as a valuable research tool in the fight against viral diseases .
Properties
CAS No. |
96722-46-2 |
---|---|
Molecular Formula |
C48H72O15 |
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
InChI Key |
ORIHAMOZRDYFCM-UIPRHDOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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